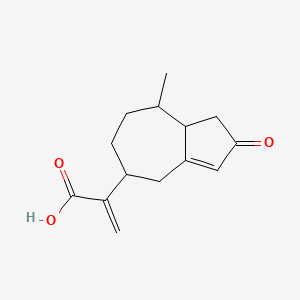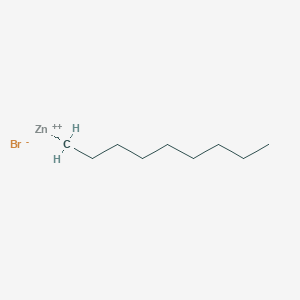
6-Bromo-4-fluoropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-fluoropicolinaldehyde: is an organic compound with the molecular formula C6H3BrFNO and a molecular weight of 204.0 g/mol It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are replaced by bromine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-4-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the bromination of 4-fluoropicolinaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
6-Bromo-4-fluoropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 6-Bromo-4-fluoropicolinic acid.
Reduction: 6-Bromo-4-fluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
6-Bromo-4-fluoropicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce bromine and fluorine atoms into target molecules .
Biology:
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a useful tool in drug discovery and development .
Medicine:
The compound’s derivatives are explored for their potential therapeutic applications. For example, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mécanisme D'action
The mechanism of action of 6-Bromo-4-fluoropicolinaldehyde and its derivatives depends on the specific application and targetThe presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target, leading to improved biological activity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
4-Fluoropicolinaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromo-2-fluoropicolinaldehyde: The fluorine atom is at a different position, leading to variations in chemical behavior.
6-Bromo-4-chloropicolinaldehyde: Chlorine replaces fluorine, affecting the compound’s properties and uses.
Uniqueness:
6-Bromo-4-fluoropicolinaldehyde is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring. This arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1060809-22-4 |
|---|---|
Formule moléculaire |
C6H3BrFNO |
Poids moléculaire |
204.00 g/mol |
Nom IUPAC |
6-bromo-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H |
Clé InChI |
XDWDJJHTKLARGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)



![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)


